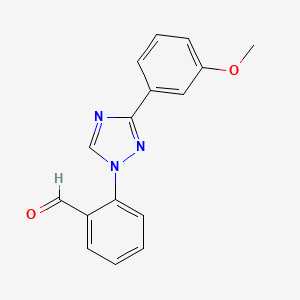
BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- is a complex organic compound that features a benzaldehyde moiety linked to a triazole ring substituted with a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- typically involves the condensation of benzaldehyde derivatives with triazole compounds. One common method includes the use of palladium-catalyzed cross-coupling reactions, which facilitate the formation of the carbon-nitrogen bond between the benzaldehyde and triazole moieties . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed methods, optimized for higher yields and purity. The process might include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- exerts its effects often involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The methoxyphenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
- BENZALDEHYDE, o-(5-(p-METHOXYPHENYL)-s-TRIAZOL-3-YL)
- BENZALDEHYDE, o-(5-(o-METHOXYPHENYL)-s-TRIAZOL-3-YL)
- BENZALDEHYDE, o-(5-(m-HYDROXYPHENYL)-s-TRIAZOL-3-YL)
Highlighting Uniqueness
The uniqueness of BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The methoxy group at the meta position on the phenyl ring can alter the electronic properties of the compound, making it distinct from its ortho- and para-substituted analogs.
Propriétés
Numéro CAS |
76217-33-9 |
|---|---|
Formule moléculaire |
C16H13N3O2 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2-[3-(3-methoxyphenyl)-1,2,4-triazol-1-yl]benzaldehyde |
InChI |
InChI=1S/C16H13N3O2/c1-21-14-7-4-6-12(9-14)16-17-11-19(18-16)15-8-3-2-5-13(15)10-20/h2-11H,1H3 |
Clé InChI |
OLESXLRHLYXRKZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NN(C=N2)C3=CC=CC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)

![15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid](/img/structure/B14448193.png)
![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)

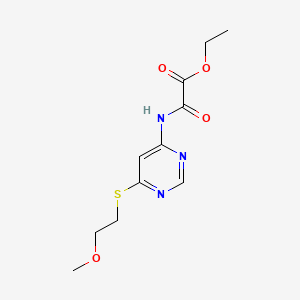
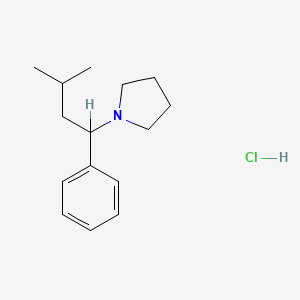
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
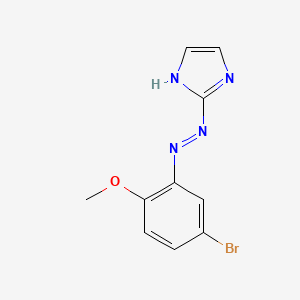


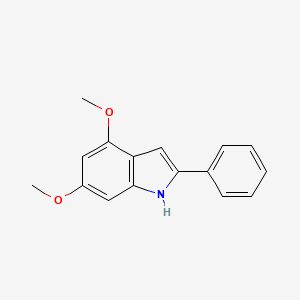
![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
